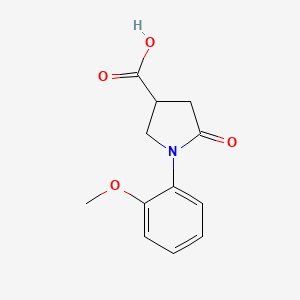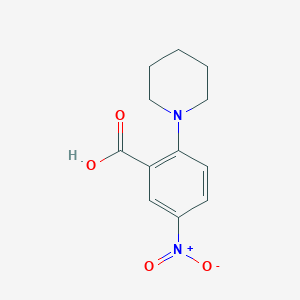
1-(3-Amino-4-morpholinophenyl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-morpholinophenyl)-1-ethanone is an organic compound with the molecular formula C12H16N2O2 It is characterized by the presence of an amino group, a morpholine ring, and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-morpholinophenyl)-1-ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, typically involving the reaction of a substituted benzene derivative with a morpholine derivative under controlled conditions.
Amination Reaction: The intermediate is then subjected to an amination reaction, where an amino group is introduced at the desired position on the aromatic ring.
Ketone Formation: Finally, the ethanone moiety is introduced through a reaction involving an appropriate ketone precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-4-morpholinophenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-morpholinophenyl)-1-ethanone has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-morpholinophenyl)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The amino and morpholine groups play a crucial role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide: This compound shares structural similarities with 1-(3-Amino-4-morpholinophenyl)-1-ethanone but has different functional groups and biological activities.
N-(3-amino-4-morpholinophenyl)acetamide: Another similar compound with a different acetamide moiety instead of the ethanone group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(3-amino-4-morpholin-4-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTRDUGLBOJUOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383908 |
Source


|
| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217489-78-6 |
Source


|
| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)




![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

